1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine
Description
1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine is a piperazine derivative featuring a 6-nitrobenzo[d][1,3]dioxol-5-yl substituent and an ethyl group on the piperazine ring. The nitro group on the benzodioxole ring and the ethyl substituent are critical structural motifs influencing its physicochemical and biological properties. This article compares this compound with structurally related analogs, focusing on synthesis, activity, and molecular features.
Properties
Molecular Formula |
C13H17N3O4 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-ethyl-4-(6-nitro-1,3-benzodioxol-5-yl)piperazine |
InChI |
InChI=1S/C13H17N3O4/c1-2-14-3-5-15(6-4-14)10-7-12-13(20-9-19-12)8-11(10)16(17)18/h7-8H,2-6,9H2,1H3 |
InChI Key |
MRMXDALYBCQUIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine typically involves several steps:
Chemical Reactions Analysis
1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine undergoes various chemical reactions, including:
Scientific Research Applications
1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogs
Key Observations :
- The 6-nitrobenzo[d][1,3]dioxol-5-yl group is recurrent in compounds with enhanced bioactivity, such as anti-α-glucosidase (8o) and M4 receptor modulation (VU0090157) .
- Ethyl vs. Benzyl Substituents : Ethyl groups (target compound) may improve pharmacokinetics (e.g., solubility, blood-brain barrier penetration) compared to bulkier benzyl groups (e.g., 1-benzyl derivatives in ).
Insights :
- The target compound’s synthesis likely parallels methods for nitroaryl-piperazine derivatives, involving stepwise substitutions .
- Yields for similar compounds vary widely (33–60%), suggesting challenges in optimizing nitro group incorporation or steric hindrance from substituents.
Physicochemical Properties
- Ethyl Group : Smaller than benzyl or aryl groups, possibly improving bioavailability and metabolic stability .
Biological Activity
1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C16H18N2O5
- Molecular Weight : 302.33 g/mol
- CAS Number : 1159987-72-0
- LogP : 2.9318
- Polar Surface Area (PSA) : 84.51 Ų
These properties suggest a moderate lipophilicity and potential for cellular membrane permeability, which are critical factors in drug design and efficacy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines, including colon cancer. The mechanism often involves the activation of autophagy as a cytoprotective response against apoptosis-inducing agents .
Case Study: Apoptotic Mechanisms
In a study examining the efficacy of microtubule-targeting agents (MTAs), it was found that certain benzoxazepine derivatives could inhibit autophagic flux, thereby enhancing their apoptotic effects on cancer cells. The introduction of 1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine into this class of compounds could potentially lead to similar findings, suggesting a promising avenue for further research .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. A recent analysis indicated that modifications to the piperazine ring and the nitrobenzo[d][1,3]dioxole moiety significantly influenced the anticancer activity. For example:
| Compound Modification | Observed Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and cellular uptake |
| Variation in nitro group position | Altered binding affinity to target proteins |
These findings underscore the importance of chemical structure in determining biological efficacy and highlight areas for further exploration in drug development.
Metabolic Stability
The pharmacokinetic profile of 1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine suggests favorable metabolic stability, which is critical for maintaining therapeutic levels in vivo. Studies on related compounds indicate that modifications can enhance metabolic resistance against hepatic enzymes, thus prolonging their action .
Toxicity Profiles
In vitro toxicity assessments are essential for evaluating the safety of this compound. Preliminary studies indicate that while some derivatives exhibit significant cytotoxicity against cancer cells, they also show lower toxicity towards non-tumor cells, suggesting a degree of selectivity that is desirable in anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
